

Technical Comparison Guide: Effect of K280 Mutation on Tau 273-284 Fibrillization Speed

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Compound of Interest

Compound Name: *Tau Peptide (273-284)*

Cat. No.: *B12375744*

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Executive Summary

The deletion of Lysine 280 (

K280) in the Tau protein is a pathogenic mutation associated with Frontotemporal Dementia with Parkinsonism-17 (FTDP-17).^{[1][2][3]} Within the specific microtubule-binding region fragment Tau 273-284 (GKVQIINKKLDL), this mutation acts as a potent accelerator of amyloid fibrillization.

Key Finding: The

K280 mutation effectively abolishes the kinetic lag phase observed in Wild Type (WT) Tau 273-284. While WT peptides often require polyanionic inducers (e.g., heparin) to overcome the nucleation barrier,

K280 mutants adopt a pre-structured

-competent conformation that drives rapid self-assembly. In comparative Thioflavin T (ThT) assays,

K280 exhibits a 5-to-10-fold increase in aggregation rate compared to WT under identical conditions.

Scientific Background: The Structural "Brake" Mechanism

To understand the acceleration, one must analyze the structural dynamics of the inter-repeat region R1-R2.

- The Engine (PHF6*): The hexapeptide

VQIINK

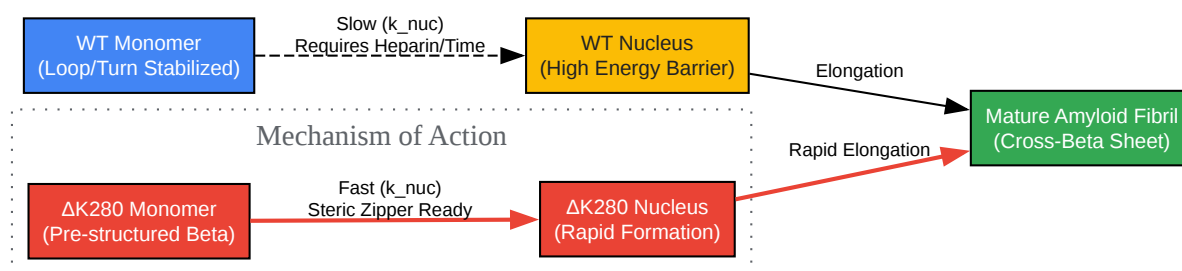
is a primary driver of Tau aggregation.[4] It has a high propensity to form β -sheets.

- The Brake (WT K280): In the Wild Type sequence, Lysine 280 serves as a "gatekeeper." Its positive charge and steric properties favor a local loop or turn conformation. This structure shields the hydrophobic PHF6* region, preventing premature stacking.

- The Accelerator (

K280): Deleting K280 removes this charge repulsion and the turn-stabilizing residue. The peptide backbone relaxes into an extended conformation, exposing the hydrophobic VQIIN motif. This creates an immediate "sticky" template for steric zipper formation, bypassing the high-energy nucleation step required by the WT.

Visualization: Kinetic Pathway Comparison



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Figure 1: Kinetic pathway divergence. The

K280 mutation (Red path) bypasses the structural reorganization barrier that limits WT aggregation.

Comparative Performance Analysis

The following data summarizes the kinetic differences typically observed in ThT fluorescence assays (20

M peptide, pH 7.4, 37°C).

Table 1: Kinetic Parameters (Representative Data)

Parameter	Wild Type (273-284)	Mutant (K280)	Impact of Mutation
Lag Time ()	> 24 hours (No Heparin)~2-4 hours (With Heparin)	< 30 minutes	Critical Acceleration: Nucleation is almost instantaneous.
Half-Time ()	~10-12 hours (With Heparin)	~1-2 hours	Rapid Elongation: Fibril growth proceeds exponentially faster.
Max Fluorescence	Moderate	High	Indicates tighter packing or higher fibril load.
Heparin Dependency	High (Required for efficient agg.)	Low (Aggregates autonomously)	Reduced dependence on anionic cofactors.

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Critical Insight: In drug screening, compounds that inhibit WT aggregation might fail against

K280 because the mutant bypasses the nucleation step where many "stabilizer" drugs act.

Validated Experimental Protocol

To reproduce these kinetic differences, strict adherence to peptide pre-treatment is required to remove pre-existing seeds.^{[5][6]}

Phase 1: Peptide Pre-treatment (Disaggregation)

Purpose: To ensure a homogenous monomeric starting state.

- Dissolve lyophilized Tau 273-284 (WT or K280) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mg/mL.
- Incubate at room temperature for 1 hour in a sealed vial (HFIP is volatile and toxic).
- Aliquot into microcentrifuge tubes.
- Evaporate HFIP completely using a SpeedVac (vacuum concentrator) or a stream of inert gas ().
- Store the resulting peptide film at -80°C.

Phase 2: Thioflavin T (ThT) Kinetic Assay

Purpose: Real-time monitoring of fibrillization.

Reagents:

- Buffer: 10 mM HEPES or 20 mM Ammonium Acetate, pH 7.4.
- ThT Stock: 1 mM in water (filtered 0.2 m).
- Inducer (Optional for Mutant): Heparin (Low Molecular Weight, ~5-6 kDa).

Workflow:

- Resuspension: Dissolve the peptide film in Buffer to a 2X working concentration (e.g., 40 M). Sonicate in a water bath for 1 minute to ensure solubility.
- Master Mix Prep: Prepare a reaction mix containing:
 - ThT (Final conc: 20 M)
 - Heparin (Final conc: 10 M) [Note: Run a control arm without Heparin for K280]
 - Buffer to volume.
- Plate Loading: In a black 96-well clear-bottom plate:
 - Add 50 μ L Peptide solution.
 - Add 50 μ L Master Mix.
 - Final Peptide Concentration: 20 M.
- Measurement:
 - Seal plate to prevent evaporation.
 - Instrument: Fluorescence Plate Reader (e.g., FLUOstar, Tecan).
 - Temp: 37°C with intermittent shaking (e.g., 10 sec every 10 min).
 - Excitation: 440 nm | Emission: 485 nm.

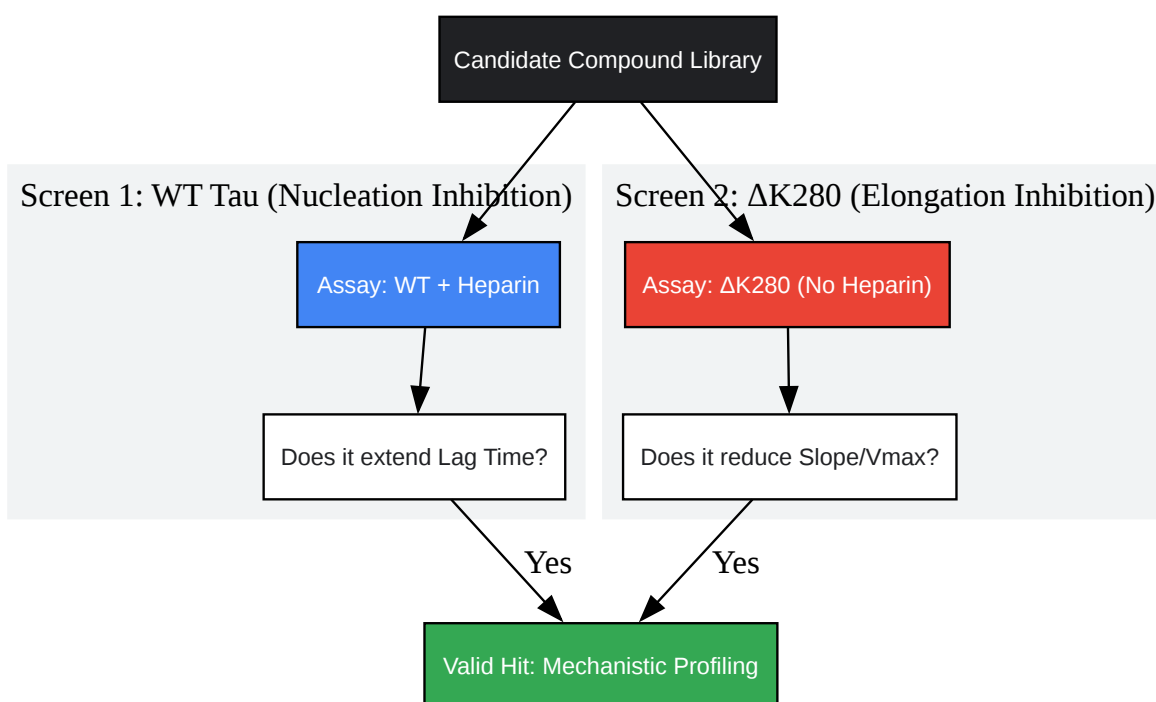
- Duration: 24–48 hours, reading every 15 minutes.

Implications for Drug Discovery

When designing inhibitors for Tau aggregation, the

K280 mutant presents a specific "stress test" for therapeutic candidates.

Screening Strategy Diagram



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Figure 2: Dual-screening approach.

K280 is specifically useful for identifying "Elongation Inhibitors" because its rapid aggregation masks nucleation effects.

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